molecular formula C9H4ClF2NO B167276 2-Chloro-4,5-difluorobenzoylacetonitrile CAS No. 139218-69-2

2-Chloro-4,5-difluorobenzoylacetonitrile

Cat. No.: B167276
CAS No.: 139218-69-2
M. Wt: 215.58 g/mol
InChI Key: HCJYLNKSHNGRII-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluorobenzoylacetonitrile is an organic compound with the molecular formula C9H4ClF2NO. It is a derivative of benzoylacetonitrile, where the benzene ring is substituted with chlorine and fluorine atoms.

Scientific Research Applications

2-Chloro-4,5-difluorobenzoylacetonitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for 2-Chloro-4,5-difluorobenzoylacetonitrile indicates that it may cause skin irritation, serious eye damage, and may be harmful if inhaled . Proper precautions should be taken when handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-difluorobenzoylacetonitrile typically involves the reaction of 2-chloro-4,5-difluorobenzoic acid with acetonitrile under specific conditions. One common method involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the acetonitrile derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-difluorobenzoylacetonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine or fluorine atoms.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-difluorobenzoylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,5-difluorobenzoic acid: This compound is structurally similar and shares some chemical properties with 2-Chloro-4,5-difluorobenzoylacetonitrile.

    2-Chloro-4-fluorotoluene: Another related compound with similar substitution patterns on the benzene ring.

Properties

IUPAC Name

3-(2-chloro-4,5-difluorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2NO/c10-6-4-8(12)7(11)3-5(6)9(14)1-2-13/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJYLNKSHNGRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645212
Record name 3-(2-Chloro-4,5-difluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139218-69-2
Record name 3-(2-Chloro-4,5-difluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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